An In-Depth Technical Guide to Cefaclor's Mechanism of Action on Bacterial Cell Wall Synthesis
An In-Depth Technical Guide to Cefaclor's Mechanism of Action on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism, antibacterial efficacy, and experimental evaluation of Cefaclor, a second-generation cephalosporin antibiotic. The document details its interaction with bacterial cell wall synthesis, presents key quantitative data, and outlines protocols for its in vitro assessment.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cefaclor, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] The primary molecular target of Cefaclor is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2][4][5] These enzymes, particularly transpeptidases, are essential for the final steps of peptidoglycan synthesis.[6][7]
Peptidoglycan provides structural integrity to the bacterial cell wall through a mesh-like structure of cross-linked polysaccharide and polypeptide chains.[5][6] PBPs catalyze the crucial transpeptidation reaction that cross-links these chains.[7] Cefaclor mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[7] This binding is covalent and effectively inactivates the enzyme.[8]
The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.[2][4][5] This ultimately leads to cell lysis and bacterial death.[4][6][9] Cefaclor may also interfere with autolysin inhibitors, further contributing to cell lysis mediated by the bacterium's own autolytic enzymes.[1]
Quantitative Data Summary
The efficacy of Cefaclor is quantified by its in vitro activity against various bacterial pathogens (Minimum Inhibitory Concentration), its binding affinity for specific PBPs (50% Inhibitory Concentration), and its stability in the presence of bacterial resistance enzymes (β-lactamases).
Table 1: In Vitro Activity of Cefaclor against Key Respiratory Pathogens MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Organism | Strain Characteristics | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | - | 0.125 | [10] |
| Streptococcus pneumoniae | Penicillin-Intermediate | 8 | - | 1.4 | [11] |
| Streptococcus pneumoniae | Penicillin-Resistant | 6 | - | 160 | [11] |
| Haemophilus influenzae | β-lactamase negative | - | - | 0.5 | [10] |
| Haemophilus influenzae | β-lactamase positive | - | - | 1.0 | [10] |
| Moraxella catarrhalis | β-lactamase positive | - | - | 0.25 | [10] |
| All three pathogens above | - | 466 | - | < 2.0 | [12] |
Table 2: Cefaclor Binding Affinity (IC₅₀) for Pneumococcal Penicillin-Binding Proteins (PBPs) IC₅₀ is the concentration of Cefaclor required to inhibit 50% of radiolabeled penicillin binding.
| PBP Target | Penicillin-Susceptible (PSSP) Strains IC₅₀ (µg/mL) | Penicillin-Intermediate (PISP) Strains IC₅₀ (µg/mL) | Penicillin-Resistant (PRSP) Strains IC₅₀ (µg/mL) | Reference |
| PBP1a | 0.8 | 1.1 | 16 | [11] |
| PBP2x | 0.4 | 1.1 | 32 | [11] |
| PBP2b | 1.6 | 2.3 | 64 | [11] |
Note: A study on Staphylococcus aureus also showed Cefaclor binds to PBP 2 with a high affinity (IC₅₀ ≤ 0.1 µg/mL) at lower temperatures, though rapid deacylation at 37°C can make it appear to have low-affinity binding.[13]
Table 3: Stability of Cefaclor against Bacterial β-Lactamases β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.
| β-Lactamase Class/Type | Stability/Susceptibility of Cefaclor | Reference |
| Class A (e.g., TEM-1, TEM-2, SHV-1) | Low but significant hydrolysis. | [14] |
| Class C (Cephalosporinases) | High level of hydrolysis. | [14] |
| Type I | Destroyed. | [15][16] |
| Type III (TEM) | Resistant. | [15][16] |
| Type IV & V | Destroyed to a lesser degree than by Type I. | [15][16] |
Structure-Activity Relationship (SAR)
The antibacterial activity and stability of cephalosporins are dictated by the side chains at the C-7 and C-3 positions of the cephem nucleus.[10][17]
-
C-7 Acylamino Side Chain: This group is crucial for the spectrum of activity and affinity for PBPs.[17] Cefaclor shares a D-phenylglycyl group at this position with other cephalosporins like cephalexin, which contributes to its activity against Gram-positive and some Gram-negative bacteria.[10]
-
C-3 Side Chain: This position influences the compound's pharmacokinetic properties and stability against some β-lactamases.[17] Cefaclor possesses a chloro group at this position.[18]
Experimental Protocols
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.[3][19]
Materials:
-
Cefaclor stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial isolate to be tested.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (35-37°C).
Methodology:
-
Inoculum Preparation: a. Culture the bacterial isolate on an appropriate agar plate overnight. b. Select several colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Serial Dilution of Cefaclor: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the Cefaclor working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum (from step 1d) to wells 1 through 11. Do not inoculate the sterility control well.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.[19]
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of Cefaclor in which there is no visible growth.[19]
This protocol describes a competitive binding assay to determine the affinity of Cefaclor for specific PBPs by measuring its ability to inhibit the binding of a radiolabeled β-lactam, such as [³H]benzylpenicillin.[11]
Materials:
-
Bacterial culture in early-log-phase growth.
-
Cefaclor solutions at various concentrations.
-
Radiolabeled β-lactam (e.g., [³H]benzylpenicillin).
-
Unlabeled benzylpenicillin (for saturation).
-
Phosphate buffer and lysis buffer (containing Triton X-100).
-
SDS-PAGE equipment (gels, buffers, power supply).
-
Fluorography reagents and X-ray film.
-
Centrifuge.
-
Incubator (37°C).
Methodology:
-
Cell Preparation and Drug Incubation: a. Harvest early-log-phase bacterial cells by centrifugation. b. Resuspend the cell pellet in phosphate buffer containing a specific concentration of unlabeled Cefaclor. c. Incubate the mixture for 15 minutes at 37°C to allow Cefaclor to bind to its target PBPs.
-
Radiolabeling of Remaining PBPs: a. Add a known amount of [³H]benzylpenicillin to the mixture. b. Incubate for another 15 minutes at 37°C. The radiolabel will bind to PBPs that were not already occupied by Cefaclor.
-
Stopping the Reaction and Cell Lysis: a. Stop the labeling reaction by adding a 10-fold excess of unlabeled benzylpenicillin. b. Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Separation and Visualization of PBPs: a. Solubilize the membrane proteins and prepare samples for electrophoresis. b. Separate the labeled PBPs by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Visualize the radiolabeled PBP bands using fluorography and expose to X-ray film.
-
Data Analysis: a. Densitometrically quantify the intensity of the PBP bands on the developed film for each Cefaclor concentration. b. The 50% inhibitory concentration (IC₅₀) is determined as the concentration of Cefaclor that reduces the binding of [³H]benzylpenicillin to a specific PBP by 50% compared to a control sample with no Cefaclor.
References
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- 11. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of cefdinir with beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
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